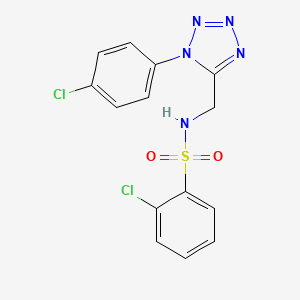

2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. These compounds are known for their wide range of applications in pharmaceuticals, agriculture, and material sciences due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(4-chlorophenyl)-1H-tetrazole-5-methylamine under specific reaction conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran. The temperature is usually maintained at room temperature to avoid any side reactions.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis or microwave-assisted synthesis may be employed to increase the efficiency and yield of the reaction. The use of automated reactors and process optimization techniques further ensures the scalability and reproducibility of the industrial process.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Due to the presence of chloro and sulfonamide groups, the compound can undergo nucleophilic substitution reactions.

Redox Reactions: The compound may participate in redox reactions where it can be either oxidized or reduced under specific conditions.

Cyclization Reactions: The tetrazole moiety makes it susceptible to cyclization reactions, forming various cyclic derivatives.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium tert-butoxide

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Cyclization Agents: Phosphorus oxychloride, sulfuric acid

Major Products:

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.

Oxidized/Reduced Products: The oxidation or reduction of the compound can lead to the formation of corresponding oxidized or reduced species.

Cyclic Compounds: Cyclization reactions yield various cyclic compounds with potential biological activities.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the presence of a tetrazole ring, which is known for its pharmacological properties. The molecular formula is C13H11ClN6O2S, and it has a molecular weight of approximately 348.70 g/mol. The structure includes a chlorophenyl group and a benzenesulfonamide moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole moieties. For instance, derivatives similar to 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human hepatocellular carcinoma (HepG-2). In vitro assays demonstrated that certain analogues exhibit significant antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cancer cell growth .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies show that derivatives with tetrazole rings possess potent antibacterial and antifungal activities. For example, compounds derived from this structure were tested against Gram-positive and Gram-negative bacteria, revealing efficacy superior to standard antibiotics like ampicillin and streptomycin . The presence of the chlorine atom in the phenyl ring enhances the antimicrobial potency.

Study on Antifungal Activity

A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized to evaluate their antifungal activity as potential replacements for existing antifungal agents like fluconazole. The results indicated that certain derivatives displayed promising antifungal effects, suggesting that modifications to the tetrazole structure can enhance therapeutic efficacy .

Investigation into Structure-Activity Relationships

Research focusing on structure-activity relationships (SAR) has shown that modifications to the phenyl and tetrazole rings can significantly affect biological activity. For instance, introducing electron-donating groups on the aromatic rings has been correlated with increased anticancer activity . This insight is crucial for designing more effective therapeutic agents based on this scaffold.

Mécanisme D'action

The compound exerts its effects through multiple mechanisms depending on its application. In the case of enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved include interactions with specific amino acid residues in the enzyme's active site, leading to conformational changes that result in enzyme inhibition.

Comparaison Avec Des Composés Similaires

Compared to other tetrazole derivatives, 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide exhibits unique properties such as increased hydrophobicity and stability. Similar compounds include:

1-(4-Chlorophenyl)-1H-tetrazole: Lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.

2-Chlorobenzenesulfonamide: Does not contain the tetrazole moiety, making it less effective in certain applications.

Benzene-1,4-disulfonamide: Has two sulfonamide groups, leading to different physical and chemical properties.

Activité Biologique

The compound 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole moiety, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H13ClN4O2S, and it features a chlorobenzene and tetrazole group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antibacterial properties. For instance, a study involving various 5-substituted 1H-tetrazoles demonstrated in vitro antibacterial activity against common pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound may share similar mechanisms of action due to its structural similarities.

| Pathogen | Activity Observed |

|---|---|

| Bacillus cereus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Pseudomonas aeruginosa | Inhibition observed |

Antifungal Activity

The compound also shows potential antifungal activity. In related studies, certain tetrazole derivatives exhibited antifungal properties against species like Aspergillus flavus and Penicillium purpurogenum. Although specific data on the compound's antifungal efficacy is limited, the structural characteristics suggest it could be effective .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been widely documented. Recent research into chalcone-sulfonamide hybrids has shown promising anticancer activities against various cancer cell lines, including HeLa cells . The mechanism often involves inducing apoptosis through the modulation of cell cycle proteins and apoptotic markers.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 4.22 |

| MCF-7 | 5.33 |

| HCT-116 | 3.46 |

| PC-3 | 1.48 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis.

- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors (e.g., Bax) and downregulating anti-apoptotic factors (e.g., Bcl-2) .

- Cell Cycle Arrest : Some compounds have been reported to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation .

Case Studies

In a recent case study involving a series of tetrazole compounds, researchers found that those with higher electron-withdrawing groups exhibited enhanced antibacterial and anticancer activities compared to their counterparts . This suggests that the electronic nature of substituents plays a crucial role in modulating biological activity.

Propriétés

IUPAC Name |

2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N5O2S/c15-10-5-7-11(8-6-10)21-14(18-19-20-21)9-17-24(22,23)13-4-2-1-3-12(13)16/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJSIQRWQLOCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.